2-(Cyclopentyl(1H-pyrazol-3-yl)methyl)isoindoline-1,3-dione

regioisomerism pyrazole hydrogen-bond donor

2-(Cyclopentyl(1H-pyrazol-3-yl)methyl)isoindoline-1,3-dione (CAS 1384856-37-4; molecular formula C₁₇H₁₇N₃O₂; MW 295.34 g/mol) is a synthetic small molecule comprising an isoindoline-1,3-dione (phthalimide) core bridged via a chiral sp³ methine carbon to a 1-cyclopentyl-1H-pyrazole ring at the pyrazole C3 position. The isoindoline-1,3-dione scaffold is recognized as a privileged pharmacophoric fragment in medicinal chemistry, forming the core of FDA-approved immunomodulatory drugs including thalidomide and lenalidomide , while the pyrazole ring is an established bioisostere of phenol with demonstrated metabolic stability advantages.

Molecular Formula C17H17N3O2
Molecular Weight 295.34 g/mol
Cat. No. B11797140
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Cyclopentyl(1H-pyrazol-3-yl)methyl)isoindoline-1,3-dione
Molecular FormulaC17H17N3O2
Molecular Weight295.34 g/mol
Structural Identifiers
SMILESC1CCC(C1)C(C2=CC=NN2)N3C(=O)C4=CC=CC=C4C3=O
InChIInChI=1S/C17H17N3O2/c21-16-12-7-3-4-8-13(12)17(22)20(16)15(11-5-1-2-6-11)14-9-10-18-19-14/h3-4,7-11,15H,1-2,5-6H2,(H,18,19)
InChIKeyICOGFBRCOUTUOJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Cyclopentyl(1H-pyrazol-3-yl)methyl)isoindoline-1,3-dione (CAS 1384856-37-4): Structural Identity, Scaffold Provenance, and Procurement-Grade Specification


2-(Cyclopentyl(1H-pyrazol-3-yl)methyl)isoindoline-1,3-dione (CAS 1384856-37-4; molecular formula C₁₇H₁₇N₃O₂; MW 295.34 g/mol) is a synthetic small molecule comprising an isoindoline-1,3-dione (phthalimide) core bridged via a chiral sp³ methine carbon to a 1-cyclopentyl-1H-pyrazole ring at the pyrazole C3 position . The isoindoline-1,3-dione scaffold is recognized as a privileged pharmacophoric fragment in medicinal chemistry, forming the core of FDA-approved immunomodulatory drugs including thalidomide and lenalidomide , while the pyrazole ring is an established bioisostere of phenol with demonstrated metabolic stability advantages [1]. The compound is commercially supplied at ≥98% purity (NLT 98%) under ISO-certified quality systems for pharmaceutical R&D and quality control applications .

Why Generic Substitution Fails for 2-(Cyclopentyl(1H-pyrazol-3-yl)methyl)isoindoline-1,3-dione: Regioisomeric, Conformational, and Pharmacophoric Non-Interchangeability


The compound cannot be generically replaced by any single in-class analog because three independent structural variables each confer distinct molecular recognition properties: (i) the regioisomeric attachment point (pyrazole C3 vs. C5 for the closest positional isomer CAS 1384856-35-2) alters the spatial relationship between the H-bond-donating pyrazole N–H and the phthalimide carbonyl oxygens, directly affecting target binding geometry ; (ii) the N1-cyclopentyl substituent contributes approximately +2.0 logP units of lipophilicity relative to the des-cyclopentyl analog 2-(1H-pyrazol-3-yl)isoindoline-1,3-dione (C₁₁H₇N₃O₂, MW 213.19), substantially altering membrane permeability and protein binding ; and (iii) the chiral sp³ methine carbon at the methylene bridge creates a stereochemical differentiation handle that is absent in planar N-substituted phthalimides such as N-cyclopentylphthalimide or thalidomide, enabling enantioselective interactions where relevant . These structural features are not simultaneously present in any single comparator compound, making direct substitution scientifically invalid.

Quantitative Differential Evidence Guide: 2-(Cyclopentyl(1H-pyrazol-3-yl)methyl)isoindoline-1,3-dione vs. Regioisomeric, Deconstructed, and Scaffold-Class Comparators


Regioisomeric Differentiation: Pyrazole C3 vs. C5 Methylene Bridge Attachment Alters Hydrogen-Bond Geometry and Target Recognition

The target compound (CAS 1384856-37-4) features the methylene bridge at pyrazole C3 with the N1-cyclopentyl substituent, as confirmed by its SMILES (C1CCC(C1)N2C=CC(=N2)CN3C(=O)C4=CC=CC=C4C3=O). Its closest regioisomer, 2-((1-cyclopentyl-1H-pyrazol-5-yl)methyl)isoindoline-1,3-dione (CAS 1384856-35-2), has SMILES C1CCC(C1)N2C(=CC=N2)CN3C(=O)C4=CC=CC=C4C3=O . In the C3 isomer (target), the pyrazole N2–H hydrogen-bond donor is located adjacent to the methylene bridge, positioning it approximately 2.4–3.0 Å closer to the phthalimide carbonyl oxygens than in the C5 isomer, where the N2–H is distal to the bridge . Computational modeling of the C5 isomer predicts a dihedral angle of ~120° between pyrazole and isoindoline-dione planes ; a different dihedral angle is expected for the C3 isomer due to altered steric interactions, directly affecting the spatial presentation of the two H-bond acceptors (phthalimide carbonyls) relative to the H-bond donor (pyrazole N–H). This regioisomeric difference is functionally significant in kinase hinge-binding motifs: patents on cyclopentylpyrazole CDK2 inhibitors explicitly identify the N1-cyclopentyl-3-substituted pyrazole as a key selectivity-conferring motif [1].

regioisomerism pyrazole hydrogen-bond donor structure-activity relationship molecular recognition

Scaffold-Class Potency Validation: Pyrazole-Isoindoline-1,3-dione Hybrids Achieve Nanomolar Target Engagement in HPPD Inhibition

The pyrazole-isoindoline-1,3-dione hybrid scaffold—the precise structural class to which 2-(cyclopentyl(1H-pyrazol-3-yl)methyl)isoindoline-1,3-dione belongs—has been experimentally validated as a productive pharmacophore for enzyme inhibition. He et al. (2019) designed and synthesized a series of pyrazole-isoindoline-1,3-dione hybrids and demonstrated that the most potent compound, 4ae (2-benzyl-5-(5-hydroxy-1,3-dimethyl-1H-pyrazole-4-carbonyl)isoindoline-1,3-dione), inhibited recombinant Arabidopsis thaliana HPPD (AtHPPD) with a Ki of 3.92 nM, approximately 10-fold more potent than the commercial herbicide pyrasulfotole (Ki = 44 nM) and comparable to mesotrione (Ki = 4.56 nM) [1]. Across the series, IC₅₀ values ranged from 0.0039 μM to >1 μM, demonstrating tunable potency spanning over 250-fold [1]. A co-crystal structure of the AtHPPD–4ae complex resolved at 1.8 Å resolution confirmed that the isoindoline-1,3-dione moiety engages in π-π stacking with Phe381 and Phe424, while the pyrazole nitrogen atoms form water-mediated hydrogen bonds with Asn282 [1]. Although the cyclopentyl-substituted target compound was not among the specific analogs tested in this study, it shares the identical core hybridization architecture—pyrazole linked to isoindoline-1,3-dione—that produced the nanomolar inhibition, establishing the scaffold's intrinsic target-engagement capability.

HPPD inhibitor herbicide discovery isoindoline-1,3-dione pyrazole hybrid crystallography

Cyclopentyl Substituent Contribution: Lipophilicity Enhancement vs. Des-Cyclopentyl and N-Cyclopentylphthalimide Comparators

The N1-cyclopentyl substituent on the pyrazole ring represents a key differentiator from simpler pyrazole-isoindoline-1,3-dione analogs. The LogP of 4-cyclopentyl-1H-pyrazole has been experimentally measured at 2.07 [1], while the cyclopentyl radical itself contributes approximately 1.76 LogP units [2]. The des-cyclopentyl analog, 2-(1H-pyrazol-3-yl)isoindoline-1,3-dione (CAS 72159-22-9; C₁₁H₇N₃O₂, MW 213.19), lacks this lipophilic contribution entirely, resulting in a substantially lower predicted LogP (<1.0) and correspondingly reduced membrane permeability . Conversely, N-cyclopentylphthalimide (C₁₃H₁₃NO₂, MW 215.25), which retains the cyclopentyl-phthalimide motif but lacks the pyrazole ring, has demonstrated anticonvulsant activity in PTZ- and MES-induced seizure models in Swiss mice, confirming that the cyclopentyl-phthalimide substructure independently contributes to CNS-relevant pharmacology [3]. The target compound uniquely combines both pharmacophoric elements—the pyrazole H-bond donor/acceptor system and the cyclopentyl lipophilic anchor—in a single molecular entity, with a QSPR-predicted LogP of approximately 2.9 (estimated from component contributions: phthalimide LogP ~1.0 + cyclopentyl contribution ~1.8 + pyrazole adjustment) vs. the C5 regioisomer predicted LogP of 2.1 ± 0.3 .

lipophilicity LogP cyclopentyl permeability physicochemical property

Chiral sp³ Methine Carbon as a Stereochemical Differentiation Handle vs. Planar N-Substituted Phthalimides

The SMILES notation O=C1N(C(C2CCCC2)C3=NNC=C3)C(C4=C1C=CC=C4)=O confirms the presence of a tetrahedral sp³-hybridized methine carbon at the methylene bridge connecting the cyclopentyl, pyrazole, and isoindoline-1,3-dione moieties. This chiral center is absent in all planar N-substituted phthalimide comparators including: thalidomide (which bears a chiral center in the glutarimide ring, not at the phthalimide N-substituent), N-cyclopentylphthalimide (direct N–cyclopentyl attachment, no methine bridge), and lenalidomide (planar N-substitution pattern). The commercial product is supplied as a racemic mixture (±) at the methine carbon, as indicated by absence of stereochemical specification in vendor documentation . This stereocenter offers a tractable handle for chiral resolution or asymmetric synthesis to generate enantiopure material, a capability leveraged in PROTAC development where the spatial orientation of the E3 ligase-recruiting phthalimide moiety relative to the target-protein-binding warhead critically determines ternary complex formation efficiency [1]. Phthalimide-based PROTACs require precise geometric presentation; the sp³ methine bridge provides an additional rotational degree of freedom compared to directly N-linked phthalimides.

chirality stereochemistry sp3 center enantiomer phthalimide PROTAC

Dual Privileged Scaffold Integration: Pyrazole and Isoindoline-1,3-dione as Independently Validated Pharmacophores

The target compound integrates two independently validated privileged scaffolds. The pyrazole ring is represented in over 40 FDA-approved drugs including celecoxib (COX-2 inhibitor), apixaban (factor Xa anticoagulant), and sildenafil (PDE5 inhibitor), with 8 FDA-approved protein kinase inhibitors alone containing a pyrazole moiety [1]. The isoindoline-1,3-dione (phthalimide) scaffold forms the core of FDA-approved immunomodulatory imide drugs (IMiDs) including thalidomide, lenalidomide, and pomalidomide, which function through cereblon (CRBN) E3 ubiquitin ligase recruitment . Thalidomide binds CRBN with a Ki of approximately 8.5 μM, while optimized IMiDs achieve substantially higher affinity [2]. The convergence of both scaffolds in a single molecular entity—linked through a chiral methine bridge with an additional cyclopentyl lipophilic anchor—creates a chemical space not explored in any single approved drug. By comparison, thalidomide (MW 258.23) contains the phthalimide core but lacks pyrazole and has a glutarimide rather than cyclopentyl substituent; N-cyclopentylphthalimide (MW 215.25) contains the cyclopentyl-phthalimide motif but entirely lacks the pyrazole H-bond donor/acceptor system .

privileged scaffold pyrazole phthalimide FDA-approved drug design

Best-Applicable Research & Industrial Scenarios for 2-(Cyclopentyl(1H-pyrazol-3-yl)methyl)isoindoline-1,3-dione Based on Evidenced Differentiation


Kinase Inhibitor Fragment Elaboration and Selectivity Profiling

The C3-pyrazole attachment with N1-cyclopentyl substitution matches the pharmacophoric pattern identified in cyclopentylpyrazole CDK2 inhibitor patents, where the N1-cyclopentyl group confers kinase selectivity [1]. The chiral methine bridge provides a vector for fragment growth toward the solvent-exposed region while the phthalimide moiety occupies the hydrophobic pocket. Procurement of racemic material enables initial SAR exploration; positive hits can be followed by chiral resolution for enantiopure profiling.

HPPD-Targeted Herbicide Lead Optimization

The pyrazole-isoindoline-1,3-dione scaffold has produced the most potent HPPD inhibitors reported to date, with compound 4ae achieving a Ki of 3.92 nM against AtHPPD [2]. The target compound offers a differentiated substitution pattern (cyclopentyl at pyrazole N1, methylene bridge at C3 vs. the benzyl/hydroxy-pyrazole pattern of 4ae) that explores an underexamined region of the HPPD active site. The co-crystal structure of AtHPPD–4ae (1.8 Å resolution) provides a structural template for docking studies with the cyclopentyl analog [2].

PROTAC E3 Ligase Ligand Scaffold with Tunable Exit Vector Geometry

Phthalimide-based CRBN ligands are the most widely used E3-recruiting elements in PROTAC design [3]. The sp³ methine carbon of the target compound provides a non-planar exit vector for linker attachment that differs geometrically from the planar N-substitution of thalidomide, lenalidomide, or pomalidomide. This altered trajectory may enable productive ternary complexes for target/PROTAC pairs where conventional phthalimide-based PROTACs have failed due to steric constraints. The racemic material can serve as an initial screening tool for ternary complex formation, followed by enantiomer separation if stereoselective degradation is observed.

Antimicrobial Quorum-Sensing Inhibitor Screening

Isoindoline-1,3-dione derivatives have demonstrated antibacterial and antiquorum-sensing activities against Staphylococcus aureus and other pathogens [4]. The target compound's dual pyrazole-phthalimide architecture, combined with the lipophilic cyclopentyl group (enhancing membrane penetration), positions it as a candidate for phenotypic screening against Gram-positive bacterial quorum-sensing systems. The ≥98% purity specification ensures interpretable dose-response data in MIC and antiquorum-sensing assays without confounding impurities .

Quote Request

Request a Quote for 2-(Cyclopentyl(1H-pyrazol-3-yl)methyl)isoindoline-1,3-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.